
Phosphorothioic bromide dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic bromide dichloride is an organophosphorus compound that contains phosphorus, sulfur, bromine, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorothioic bromide dichloride can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur monochloride (S2Cl2) and a bromine source under anhydrous conditions. The reaction typically requires a catalytic amount of chloride ion to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorothioic bromide dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic bromide.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioic acid derivatives.
Reduction: Phosphorothioic bromide.
Substitution: Various substituted phosphorothioic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic bromide dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorothioic bromide dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Comparación Con Compuestos Similares
Phosphorothioic bromide dichloride can be compared with other similar organophosphorus compounds such as:
Phosphorothioic chloride: Similar in structure but lacks the bromine atom.
Phosphorothioic acid: Contains a hydroxyl group instead of halogens.
Phosphoramidates: Contain a nitrogen atom bonded to phosphorus instead of sulfur.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
13455-06-6 |
|---|---|
Fórmula molecular |
BrCl2PS |
Peso molecular |
213.85 g/mol |
Nombre IUPAC |
bromo-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrCl2PS/c1-4(2,3)5 |
Clave InChI |
RNVJBABWHKIKGH-UHFFFAOYSA-N |
SMILES canónico |
P(=S)(Cl)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


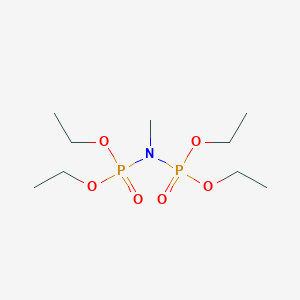



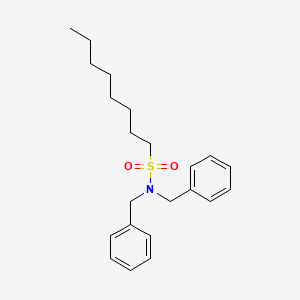
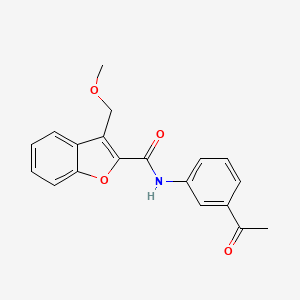
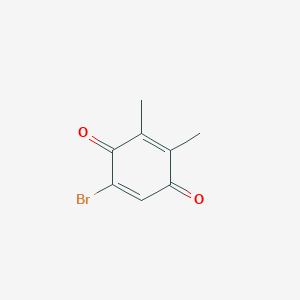
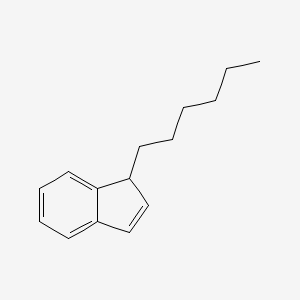
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
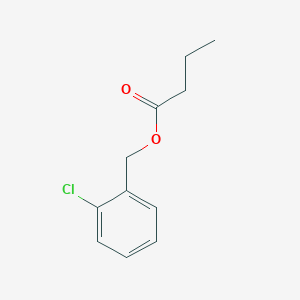
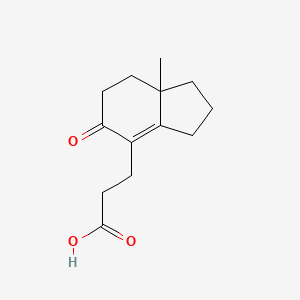
methanol](/img/structure/B14724394.png)
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
